2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a benzimidazole moiety linked to an imidazo[4,5-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine typically involves multi-step reactions. One common method starts with the preparation of the benzimidazole derivative, which is then coupled with the imidazo[4,5-b]pyridine core. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents like sodium azide (NaN₃) or potassium cyanide (KCN)
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of azides or nitriles
Scientific Research Applications
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer research, it inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells. The molecular pathways often involve the inhibition of DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-chloro-1H-imidazo[4,5-b]pyridine
- 2-(1H-benzimidazol-2-ylmethylsulfanyl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine exhibits unique properties due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. Additionally, the methyl group on the imidazo[4,5-b]pyridine core contributes to its distinct pharmacological profile .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
848991-86-6 |
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Molecular Formula |
C15H12BrN5S |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C15H12BrN5S/c1-8-9(16)6-12-14(17-8)21-15(20-12)22-7-13-18-10-4-2-3-5-11(10)19-13/h2-6H,7H2,1H3,(H,18,19)(H,17,20,21) |
InChI Key |
RHHQYJPXYVPMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)N=C(N2)SCC3=NC4=CC=CC=C4N3)Br |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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